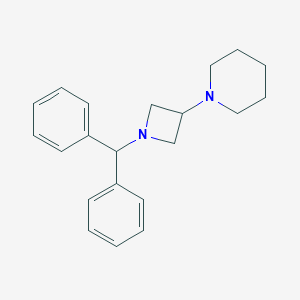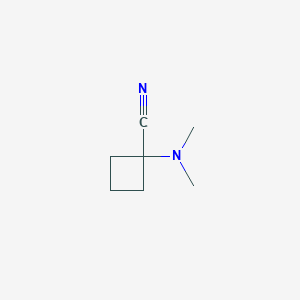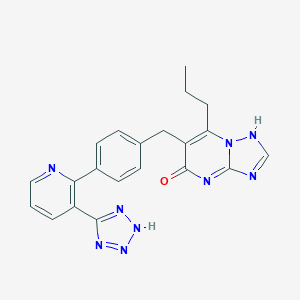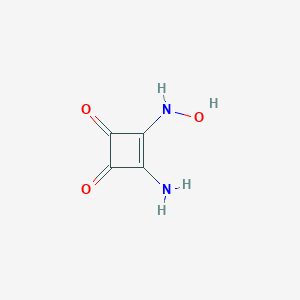
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione, also known as AHA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. AHA is a cyclic amino acid derivative that exhibits unique properties that make it a valuable compound for scientific research.
Mechanism Of Action
The mechanism of action of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione involves the formation of a covalent bond between the 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione molecule and the target enzyme or protein. This covalent bond results in the inhibition of the enzyme or protein activity, leading to a decrease in the biological function of the target molecule. The exact mechanism of action of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione varies depending on the target molecule, but it generally involves the disruption of the active site of the enzyme or protein.
Biochemical And Physiological Effects
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit anti-inflammatory activity by inhibiting the activity of MMPs and reducing the production of pro-inflammatory cytokines. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has also been shown to exhibit neuroprotective activity by inhibiting the activity of NOS and reducing the production of reactive oxygen species. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit anticancer activity by inhibiting the activity of MMPs and reducing the invasiveness of cancer cells.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is its ease of synthesis and stability. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione can be synthesized using standard laboratory techniques and can be stored for an extended period without significant degradation. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione exhibits potent inhibitory activity against various enzymes and proteins, making it a valuable compound for scientific research. However, one of the limitations of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is its potential toxicity at high concentrations. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit cytotoxicity in some experimental systems, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the use of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione in scientific research. One potential application of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is in the development of novel therapeutics for various diseases, including cancer and cardiovascular disease. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione's potent inhibitory activity against MMPs and NOS makes it a valuable compound for the development of targeted therapies for these diseases. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione may have applications in the field of neuroscience, where it has been shown to exhibit neuroprotective activity. Further research is needed to explore the potential applications of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione in these and other fields of scientific research.
Synthesis Methods
The synthesis of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione involves the reaction of cyclobutanedione and hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione. The synthesis of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is relatively simple and can be achieved using standard laboratory techniques.
Scientific Research Applications
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against various enzymes and proteins. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has also been shown to inhibit the activity of nitric oxide synthase (NOS), which is an enzyme that plays a critical role in the regulation of cardiovascular function.
properties
CAS RN |
178324-47-5 |
|---|---|
Product Name |
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione |
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
3-amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H4N2O3/c5-1-2(6-9)4(8)3(1)7/h6,9H,5H2 |
InChI Key |
VPHVPEFKFUIHHW-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)NO)N |
Canonical SMILES |
C1(=C(C(=O)C1=O)NO)N |
synonyms |
3-Cyclobutene-1,2-dione,3-amino-4-(hydroxyamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
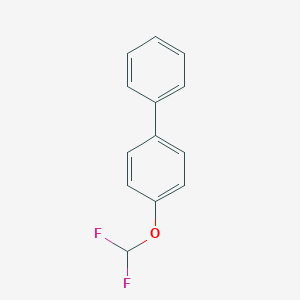
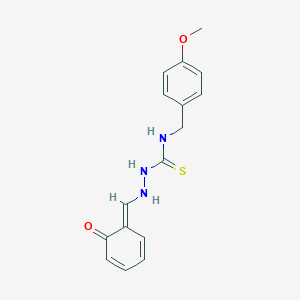
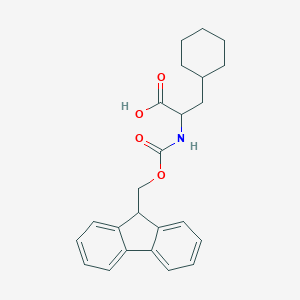
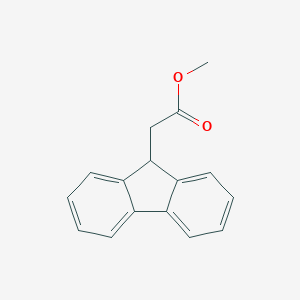
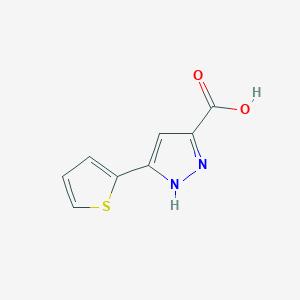
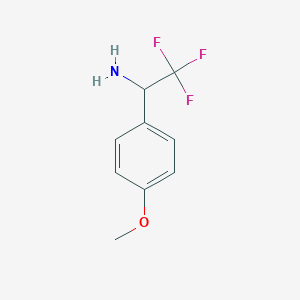
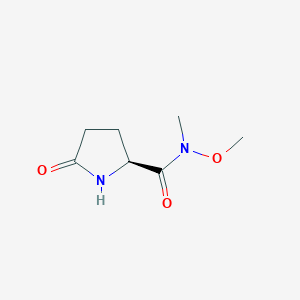
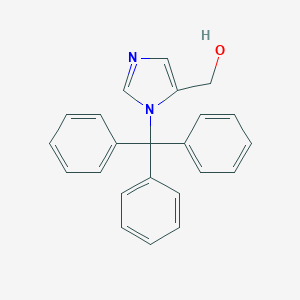
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

